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Compound of Interest

Compound Name: CH7233163

Cat. No.: B10857791 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the target selectivity profile of

CH7233163, a potent, noncovalent, and ATP-competitive inhibitor of Epidermal Growth Factor

Receptor (EGFR). The information presented herein is intended to support researchers and

drug development professionals in their evaluation and potential application of this compound.

Executive Summary
CH7233163 is a fourth-generation EGFR tyrosine kinase inhibitor (TKI) designed to overcome

resistance to third-generation inhibitors like osimertinib.[1][2] The primary mechanism of

acquired resistance to osimertinib is the C797S mutation in the EGFR kinase domain.[3]

CH7233163 demonstrates high potency against EGFR harboring the triple mutation

Del19/T790M/C797S, a key resistance mechanism in non-small cell lung cancer (NSCLC).[1]

[2][4][5][6] This document summarizes the inhibitory activity of CH7233163 against various

EGFR mutants and its broader kinome selectivity, details the experimental methodologies used

for its characterization, and visualizes its mechanism of action within the EGFR signaling

pathway.

Target Selectivity Profile
The selectivity of CH7233163 has been characterized through both biochemical and cellular

assays, demonstrating a strong preference for mutant forms of EGFR over the wild-type (WT)

protein.
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Biochemical Inhibitory Activity
CH7233163 exhibits sub-nanomolar potency against the clinically relevant osimertinib-resistant

EGFR triple mutations.[1][5][6] Its inhibitory activity against a panel of EGFR mutations is

summarized in the table below.

Target IC50 (nmol/L) Assay Type

EGFR-Del19/T790M/C797S 0.28[1][5]
TR-FRET-based cell-free

kinase assay

EGFR-L858R/T790M/C797S 0.25[6]
TR-FRET-based cell-free

kinase assay

EGFR-Del19 0.41
TR-FRET-based cell-free

kinase assay

EGFR-L858R 0.31
TR-FRET-based cell-free

kinase assay

EGFR-Del19/T790M 0.17
TR-FRET-based cell-free

kinase assay

EGFR-L858R/T790M 0.21
TR-FRET-based cell-free

kinase assay

EGFR-WT 1.8
TR-FRET-based cell-free

kinase assay

Data compiled from Kashima K, et al. Mol Cancer Ther. 2020 Nov;19(11):2288-2297.

Cellular Antiproliferative Activity
The potent biochemical activity of CH7233163 translates to effective inhibition of proliferation in

engineered cell lines expressing mutant EGFR.
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Cell Line EGFR Status IC50 (nmol/L)

Del19/T790M/C797S_NIH3T3 Del19/T790M/C797S 20[1][7]

L858R/T790M/C797S_NIH3T3 L858R/T790M/C797S 45[6]

A431 EGFR-WT 1200[1]

Data compiled from Kashima K, et al. Mol Cancer Ther. 2020 Nov;19(11):2288-2297.

Kinome-wide Selectivity
A KINOMEscan profiling of CH7233163 at a concentration of 100 nmol/L against a panel of 468

kinases demonstrated a high degree of selectivity for EGFR.[1][3] The results from the

KINOMEscan analysis indicate that CH7233163 is a highly selective inhibitor, with minimal off-

target activity at this concentration, reinforcing its targeted mechanism of action.[1]

Mechanism of Action and Signaling Pathway
CH7233163 functions as a noncovalent, ATP-competitive inhibitor of the EGFR kinase domain.

[1][3][4][8] Crystal structure analysis has revealed that it binds to the αC-helix-in conformation

of EGFR, a feature that contributes to its high potency and mutant selectivity.[1][2][3][6][8] By

blocking the ATP-binding site, CH7233163 prevents the autophosphorylation of EGFR, thereby

inhibiting the activation of downstream signaling cascades critical for tumor cell proliferation

and survival, such as the PI3K-AKT-mTOR and RAS-RAF-MEK-ERK pathways.[5]
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Caption: EGFR signaling pathway and the inhibitory action of CH7233163.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 8 Tech Support

https://www.benchchem.com/product/b10857791?utm_src=pdf-body-img
https://www.benchchem.com/product/b10857791?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10857791?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Experimental Protocols
The following sections detail the key experimental methodologies employed in the

characterization of CH7233163.

TR-FRET-based EGFR Biochemical Assay
This assay quantifies the inhibitory activity of compounds against recombinant EGFR kinase

domains in a cell-free system.

Start
Recombinant EGFR

+ Biotinylated Substrate
+ ATP

Incubation
at Room Temp

CH7233163
(Serial Dilution)

Add Detection Reagents:
- Eu-labeled p-Tyr Ab

- SA-XL665

Read TR-FRET Signal
(665nm / 620nm) Calculate IC50

Click to download full resolution via product page

Caption: Workflow for the TR-FRET-based EGFR biochemical assay.

Methodology:

Reaction Setup: Recombinant EGFR kinase (e.g., Del19/T790M/C797S) is incubated with a

biotinylated peptide substrate and ATP in a reaction buffer.

Compound Addition: Serial dilutions of CH7233163 are added to the reaction mixture.

Kinase Reaction: The reaction is allowed to proceed, leading to the phosphorylation of the

biotinylated substrate.

Detection: The reaction is stopped, and detection reagents are added. These typically

include a Europium (Eu)-labeled anti-phosphotyrosine antibody and Streptavidin-XL665 (SA-

XL665).

Signal Measurement: If the substrate is phosphorylated, the Eu-labeled antibody binds. The

proximity of the Eu donor to the XL665 acceptor (bound to the biotinylated substrate via
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streptavidin) results in a Time-Resolved Fluorescence Resonance Energy Transfer (TR-

FRET) signal.

Data Analysis: The TR-FRET signal is measured, and IC50 values are calculated by plotting

the percentage of inhibition against the compound concentration.[3][6]

Cell Viability Assay
This assay determines the effect of CH7233163 on the proliferation of cancer cell lines.

Methodology:

Cell Seeding: Cells (e.g., NIH3T3 engineered to express EGFR mutants or A431 cells) are

seeded in 96-well plates and allowed to adhere overnight.[7]

Compound Treatment: The culture medium is replaced with fresh medium containing serial

dilutions of CH7233163.[7]

Incubation: Cells are incubated with the compound for a specified period (e.g., 72 hours).[7]

Viability Measurement: The number of viable cells is determined using a luminescent cell

viability assay, such as the CellTiter-Glo® assay, which measures ATP levels as an indicator

of metabolic activity.[7]

Data Analysis: Luminescence is read on a plate reader, and the data is normalized to

untreated controls to calculate the percentage of inhibition. IC50 values are then determined

from dose-response curves.

Western Blotting
Western blotting is used to assess the phosphorylation status of EGFR and its downstream

signaling proteins in cells treated with CH7233163.

Methodology:

Cell Treatment: Cells are treated with various concentrations of CH7233163 for a defined

period (e.g., 6 hours).[3]
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Lysis: Cells are washed and then lysed to extract total protein.

Protein Quantification: The protein concentration of the lysates is determined using a

standard method (e.g., BCA assay).

SDS-PAGE and Transfer: Equal amounts of protein are separated by size via sodium

dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a

membrane (e.g., PVDF).

Immunoblotting: The membrane is blocked and then incubated with primary antibodies

specific for phosphorylated EGFR (p-EGFR), total EGFR, phosphorylated AKT (p-AKT), total

AKT, phosphorylated ERK (p-ERK), and total ERK. A loading control (e.g., β-actin) is also

probed.

Detection: The membrane is incubated with corresponding secondary antibodies conjugated

to an enzyme (e.g., HRP), and the protein bands are visualized using a chemiluminescent

substrate. The results demonstrate a dose-dependent inhibition of EGFR phosphorylation

and downstream signaling by CH7233163.[1][6][7]

Conclusion
CH7233163 is a highly potent and selective fourth-generation EGFR inhibitor that effectively

targets the osimertinib-resistant Del19/T790M/C797S and L858R/T790M/C797S mutations. Its

ATP-competitive mechanism of action and high selectivity over wild-type EGFR and the

broader kinome make it a promising candidate for the treatment of NSCLC that has developed

resistance to third-generation TKIs. The data and protocols presented in this guide provide a

foundational resource for further investigation and development of this compound.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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